Triisopropylantimony
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triisopropylantimony, with the chemical formula (C₃H₇)₃Sb, is an organometallic compound that has garnered attention for its applications in the field of materials science, particularly in the growth of semiconductor materials. This compound is characterized by the presence of three isopropyl groups attached to an antimony atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: Triisopropylantimony can be synthesized through the reaction of antimony trichloride (SbCl₃) with isopropylmagnesium chloride (C₃H₇MgCl) in an ether solvent. The reaction typically proceeds as follows:
SbCl3+3C3H7MgCl→(C3H7)3Sb+3MgCl2
The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactants and products.
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Triisopropylantimony undergoes various chemical reactions, including:
Pyrolysis: Decomposition at elevated temperatures to form isopropyl radicals and antimony-containing products.
Oxidation: Reaction with oxygen to form antimony oxides and isopropyl radicals.
Substitution: Replacement of isopropyl groups with other ligands.
Common Reagents and Conditions:
Pyrolysis: Conducted in an inert atmosphere (e.g., helium or nitrogen) at temperatures ranging from 250°C to 350°C.
Oxidation: Typically carried out in the presence of oxygen or air at elevated temperatures.
Substitution: Involves the use of reagents such as halogens or other organometallic compounds.
Major Products:
Pyrolysis: Produces isopropyl radicals, propene (C₃H₆), propane (C₃H₈), and 2,3-dimethylbutane (C₆H₁₄).
Oxidation: Forms antimony oxides and isopropyl radicals.
Substitution: Results in the formation of new organometallic compounds with different ligands.
Scientific Research Applications
Triisopropylantimony has several applications in scientific research, including:
Materials Science: Used as a precursor in the growth of III-V semiconductors such as indium antimonide (InSb) and gallium antimonide (GaSb) through organometallic vapor phase epitaxy (OMVPE).
Chemistry: Employed in the synthesis of other organometallic compounds and as a reagent in various chemical reactions.
Industry: Utilized in the production of high-purity antimony-containing materials for electronic and optoelectronic devices.
Mechanism of Action
The mechanism of action of triisopropylantimony in its applications involves the decomposition of the compound to release isopropyl radicals and antimony atoms. These species then participate in the formation of semiconductor materials or other desired products. The molecular targets and pathways involved include:
Bond Cleavage: The initial step involves the cleavage of the Sb-C bonds to generate isopropyl radicals.
Radical Reactions: The isopropyl radicals can undergo recombination, disproportionation, or further reaction with other species to form the final products.
Comparison with Similar Compounds
Triisopropylantimony can be compared with other organoantimony compounds such as:
Trimethylantimony (TMSb): Decomposes at higher temperatures and produces methyl radicals, which can lead to carbon contamination.
Triallylantimony (TASb): Undergoes pyrolysis at lower temperatures and produces different products such as 1,5-hexadiene (C₆H₁₀).
Uniqueness: this compound is unique due to its lower decomposition temperature and the nature of the products formed during pyrolysis. This makes it a valuable precursor for the growth of high-quality semiconductor materials with minimal contamination.
Properties
CAS No. |
73300-45-5 |
---|---|
Molecular Formula |
C9H21Sb |
Molecular Weight |
251.02 g/mol |
IUPAC Name |
tri(propan-2-yl)stibane |
InChI |
InChI=1S/3C3H7.Sb/c3*1-3-2;/h3*3H,1-2H3; |
InChI Key |
RBEXEKTWBGMBDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Sb](C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.